An In-depth Technical Guide to the Fundamental Chemical Properties of 1,3,5-Triazinane-2-thione
An In-depth Technical Guide to the Fundamental Chemical Properties of 1,3,5-Triazinane-2-thione
Introduction
1,3,5-Triazinane-2-thione, a heterocyclic compound featuring a saturated six-membered ring with alternating carbon and nitrogen atoms and a thione group, represents a core scaffold of significant interest in medicinal chemistry and drug development.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[2][3] This guide provides a comprehensive overview of the fundamental chemical properties of 1,3,5-triazinane-2-thione, offering insights into its structure, synthesis, reactivity, and spectral characteristics to support researchers and drug development professionals in leveraging this versatile molecule.
Physicochemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₃H₇N₃S | [4] |
| Molecular Weight | 117.17 g/mol | [4] |
| CAS Number | 22052-04-6 | [4][5] |
| Appearance | White crystalline solid (predicted) | General observation for related compounds. |
| Melting Point | Data not consistently available for the unsubstituted compound. Derivatives exhibit a wide range of melting points. | [6] |
| Solubility | Predicted to be slightly soluble in water and soluble in polar organic solvents like DMF and DMSO. | Inferred from the properties of related triazine derivatives.[7] |
| pKa | The N-H protons are weakly acidic, and the ring nitrogens are weakly basic. Specific pKa values are not well-documented. | General chemical principles of secondary thioamides and amines. |
Synthesis and Reactivity
The synthesis of the 1,3,5-triazinane-2-thione ring system is typically achieved through condensation reactions. A common and effective method involves the aminomethylation of thiourea with formaldehyde and a primary amine. This approach allows for the facile construction of the core heterocyclic structure.
Experimental Protocol: Synthesis of 5-Substituted-1,3,5-triazinane-2-thiones
This protocol is adapted from established methods for the synthesis of 5-substituted derivatives.
Materials:
-
Thiourea
-
Formaldehyde (37% aqueous solution)
-
Primary amine (e.g., tert-butylamine)
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Dissolve thiourea in ethanol in a round-bottom flask.
-
Add the primary amine to the solution.
-
Slowly add formaldehyde to the reaction mixture with stirring.
-
The reaction is typically exothermic; maintain the temperature with a water bath if necessary.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Causality in Synthesis: The reaction proceeds via the formation of N-hydroxymethyl intermediates from the amine and formaldehyde, which then react with thiourea. The subsequent cyclization is driven by the elimination of water to form the stable triazinane ring. The choice of the primary amine dictates the substituent at the 5-position of the ring.
Key Reactivity
The reactivity of 1,3,5-triazinane-2-thione is characterized by the presence of the thione group and the secondary amine functionalities within the ring.
-
Alkylation: The sulfur atom of the thione group is a soft nucleophile and readily undergoes alkylation with alkyl halides in the presence of a base to form 2-alkylthio-1,4,5,6-tetrahydro-1,3,5-triazines. This reaction is a cornerstone for the derivatization of this scaffold.
-
Oxidation: The thione group can be oxidized to the corresponding sulfoxide or sulfone under controlled conditions using oxidizing agents like hydrogen peroxide or peroxy acids. One-electron oxidation of the 1,3,5-triazine ring has also been reported, leading to the formation of radical cations.[8]
-
Reactions at Ring Nitrogens: The N-H protons can be deprotonated with a strong base, and the resulting anions can react with electrophiles. The ring nitrogens can also participate in reactions such as N-acylation.
Thione-Thiol Tautomerism
A critical aspect of the chemistry of 1,3,5-triazinane-2-thione is its existence in a tautomeric equilibrium with its thiol isomer, 1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol.
The position of this equilibrium is influenced by several factors:
-
Solvent Polarity: In polar solvents, the more polar thione form is generally favored.[9] In non-polar solvents, the thiol form may be more prevalent.[9]
-
pH: In alkaline solutions, the equilibrium tends to shift towards the thiol form due to the deprotonation of the thiol group to form the thiolate anion.[10][11]
-
Temperature: Changes in temperature can also influence the position of the equilibrium.
The thione form is typically the dominant tautomer in the solid state and in most common organic solvents.[10] This equilibrium is crucial as the two tautomers exhibit different reactivity profiles, which can be exploited in synthetic strategies.
Spectral Analysis
¹H NMR Spectroscopy
The proton NMR spectrum of the 1,3,5-triazinane ring is expected to show characteristic signals for the methylene protons and the N-H protons.
-
Methylene Protons (C-H): The protons on the carbons between the nitrogen atoms would likely appear as singlets or complex multiplets in the range of 4.0-5.5 ppm, depending on the substitution pattern and conformational dynamics.
-
Amine Protons (N-H): The signals for the N-H protons are expected to be broad and their chemical shift will be dependent on the solvent and concentration. They would typically appear in the range of 6.0-9.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides key information about the carbon framework.
-
Thione Carbon (C=S): The carbon of the thione group is highly deshielded and is expected to resonate in the range of 170-185 ppm.[6]
-
Methylene Carbons (C-N): The carbons of the triazinane ring are expected to appear in the range of 50-75 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying key functional groups.
-
N-H Stretching: A broad absorption band in the region of 3100-3400 cm⁻¹ is characteristic of N-H stretching vibrations.
-
C=S Stretching: The C=S stretching vibration, often referred to as the "thiourea band," is typically observed in the region of 1100-1350 cm⁻¹. This band can be complex due to coupling with other vibrations.[14]
-
C-N Stretching: Strong absorptions corresponding to C-N stretching are expected in the fingerprint region (1000-1350 cm⁻¹).
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For 1,3,5-triazinane-2-thione, the molecular ion peak (M⁺) would be observed at m/z = 117. Characteristic fragmentation patterns would involve the loss of small molecules such as H₂S, HNCS, and cleavage of the triazinane ring.
Applications in Drug Development
The 1,3,5-triazine scaffold is a "privileged structure" in medicinal chemistry, and its thione derivatives are no exception. The ability to readily modify the substituents at the nitrogen and sulfur atoms allows for the creation of large libraries of compounds for screening against various biological targets.[1][2] The thione group can act as a hydrogen bond acceptor and can also chelate metal ions, which can be important for binding to biological macromolecules. The diverse biological activities reported for 1,3,5-triazine-2-thione derivatives underscore their potential as lead compounds in the development of new therapeutics.
Safety and Handling
While specific toxicity data for 1,3,5-triazinane-2-thione is limited, it should be handled with the standard precautions for laboratory chemicals. Based on safety data for related compounds, it may cause skin and eye irritation and may be harmful if swallowed.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
1,3,5-Triazinane-2-thione is a foundational heterocyclic compound with a rich chemistry and significant potential for applications in drug discovery and development. Its straightforward synthesis, versatile reactivity, and interesting tautomeric behavior make it an attractive scaffold for the design of novel bioactive molecules. A thorough understanding of its fundamental chemical properties, as outlined in this guide, is essential for researchers seeking to unlock the full potential of this promising chemical entity.
References
-
Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455. [Link]
-
Kang, G.-F., & Zhang, G. (2020). Supporting Information for: One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455. [Link]
-
Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447-1455. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1,3,5-Triazine-2(1H)-thione, tetrahydro-5-(2-hydroxyethyl)-. Retrieved January 16, 2026, from [Link]
-
Al-Hourani, B. J., Al-Adham, I. S., & Al-Qirim, T. A. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(4), 001-013. [Link]
-
PubChem. (n.d.). 1,3,5-Trimethyl-1,3,5-triazinane-2-thione. Retrieved January 16, 2026, from [Link]
-
Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455. [Link]
-
Kang, G.-F., & Zhang, G. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447–1455. [Link]
-
Behpour, M., Atabaki, M., & Amjadi, M. (2012). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 90(11), 935-941. [Link]
-
Almaraz, M., et al. (2013). Green synthesis of 1,3,5-triazines with applications in supramolecular and materials chemistry. Arkivoc, 2013(3), 245-294. [Link]
-
Le Bozec, H., et al. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Molecules, 25(23), 5557. [Link]
-
Le Bozec, H., et al. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Semantic Scholar. [Link]
-
PubChem. (n.d.). 1,3,5-Triazin-2(1H)-one. Retrieved January 16, 2026, from [Link]
-
Goldstein, S., & Rabani, J. (2007). On the kinetics and energetics of one-electron oxidation of 1,3,5-triazines. Organic & Biomolecular Chemistry, 5(5), 791-795. [Link]
-
Abdel-Ghani, N. T., et al. (2018). Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. Molecules, 23(8), 1957. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Al-Suwaidan, I. A., et al. (2018). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 23(10), 2659. [Link]
-
Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkivoc, 2020(3), 64-73. [Link]
-
ResearchGate. (2010). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved January 16, 2026, from [Link]
-
Cheméo. (n.d.). 1,3,5-triazine-2,4,6(1H,3H,5H)-trione trihydrazone. Retrieved January 16, 2026, from [Link]
-
Le Bozec, H., et al. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. ResearchGate. [Link]
-
Shablykin, O. V., et al. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Organic and Pharmaceutical Chemistry, 13(3), 51-56. [Link]
-
Nagy, P. I. (2014). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 21(3), 481-495. [Link]
-
Lee, Y.-M., et al. (2019). Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper(ii) complex. Dalton Transactions, 48(12), 3939-3943. [Link]
-
Mirzahosseini, A., Somlyay, M., & Noszál, B. (2015). Species-Specific Thiol-Disulfide Equilibrium Constant: A Tool to Characterize Redox Transitions of Biological Importance. The Journal of Physical Chemistry B, 119(32), 10191-10197. [Link]
-
Christiansen, M. (2013, November 14). Chapter 13 – IR spectroscopy & Mass Spectrometry [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Fundamental vibrations of 1,3,5-triazine. Retrieved January 16, 2026, from [Link]
-
Nagy, P. I. (2012). Quantification of Thiols and Disulfides. Antioxidants & Redox Signaling, 17(12), 1735-1748. [Link]
Sources
- 1. 1,3,5-Triazin-2(1H)-one | C3H3N3O | CID 13907883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 22052-04-6 Cas No. | 1,3,5-Triazinane-2-thione | Apollo [store.apolloscientific.co.uk]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. On the kinetics and energetics of one-electron oxidation of 1,3,5-triazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. 1,3,5-Triazine-2(1H)-thione, 5-butyltetrahydro- | C7H15N3S | CID 3034134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Factors that determine thione(thiol)–disulfide interconversion in a bis(thiosemicarbazone) copper(ii) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
